

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vicagrel

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel antiplatelet agent and a structural analog of clopidogrel, designed to overcome the limitations of its predecessor, notably the issue of "clopidogrel resistance" associated with genetic variations in the CYP2C19 enzyme. As a prodrug, Vicagrel undergoes a more efficient and reliable metabolic activation to its active form. This technical guide provides a comprehensive overview of the chemical structure of Vicagrel and a detailed exposition of its synthesis pathway, including experimental protocols for the key reaction steps. Quantitative data are presented in structured tables, and the synthesis and metabolic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of Vicagrel

Vicagrel, chemically known as methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate, is a thienopyridine derivative.[1][2] Its molecular structure is characterized by a tetrahydrothienopyridine core, a 2-chlorophenyl group, and a methyl acetate moiety, with an additional acetoxy group on the thiophene ring, which is crucial for its distinct metabolic activation pathway.



Identifier	Value
IUPAC Name	methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate[1][2]
CAS Number	1314081-53-2[1][3]
Molecular Formula	C18H18CINO4S[1]
Molecular Weight	379.86 g/mol [1][3]
SMILES	O=C(OC)C(C1=CC=CC=C1Cl)N2CCC3=C(C=C (OC(C)=O)S3)C2[1]
InChI Key	GNHHCBSBCDGWND-KRWDZBQOSA-N[2]

Metabolic Activation Pathway

Vicagrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 enzyme CYP2C19 for its initial activation step, **Vicagrel** is primarily hydrolyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5] This initial hydrolysis yields 2-oxoclopidogrel, the same active intermediate as clopidogrel. Subsequently, 2-oxo-clopidogrel is converted to its active thiol metabolite, H4, by various CYP450 enzymes.[4][5] This metabolic pathway bypasses the rate-limiting and variable step dependent on CYP2C19, leading to a more predictable and efficient generation of the active metabolite.



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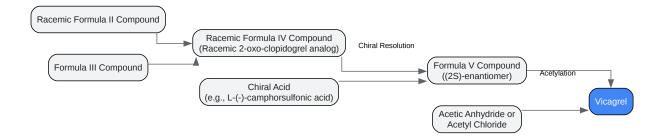
Metabolic activation pathway of **Vicagrel**.

Synthesis Pathway of Vicagrel



The synthesis of **Vicagrel** is a multi-step process that involves the formation of a racemic intermediate, followed by chiral resolution to isolate the desired (S)-enantiomer, and a final acetylation step. The key steps are outlined below, based on information from patent literature.

Overall Synthesis Scheme



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Overall synthesis pathway of Vicagrel.

Experimental Protocols

The following protocols are detailed descriptions of the key experimental steps in the synthesis of **Vicagrel**.

Step 1: Synthesis of Racemic methyl 2-(2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate (Racemic Formula IV Compound)

- Methodology: This step involves the reaction of a racemic α-haloester (Formula II) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (Formula III) in the presence of a base.
- Experimental Protocol: A detailed protocol is not publicly available. However, a
 representative procedure would involve dissolving the Formula III compound and a suitable
 base (e.g., an inorganic carbonate or an organic amine) in an appropriate aprotic solvent.
 The racemic α-haloester (Formula II) would then be added, and the reaction mixture would
 be stirred at a controlled temperature until the reaction is complete. The product would then

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be isolated through extraction and purified, likely by column chromatography. A Chinese patent describes a similar reaction yielding 68%.

Step 2: Chiral Resolution of Racemic Formula IV Compound to obtain (2S)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate (Formula V Compound)

- Methodology: The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
- Experimental Protocol:
 - Dissolve the racemic Formula IV compound in a suitable solvent such as acetone.
 - Add a solution of a chiral acid, for example, L-(-)-camphorsulfonic acid, in the same solvent.
 - Heat the mixture to reflux, then allow it to cool to room temperature to induce crystallization of the desired diastereomeric salt.
 - Isolate the crystals by filtration.
 - The free base of the (2S)-enantiomer (Formula V) can be obtained by treating the diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

Step 3: Acetylation of Formula V Compound to Yield Vicagrel

- Methodology: The final step is the acetylation of the hydroxyl group on the thiophene ring of the resolved (2S)-enantiomer.
- Experimental Protocol:
 - Dissolve the Formula V compound in a suitable aprotic solvent.
 - In the presence of a base (e.g., an organic amine like triethylamine or pyridine), add an acetylating agent such as acetic anhydride or acetyl chloride.
 - Stir the reaction mixture at a controlled temperature until the reaction is complete.



 The reaction is then quenched, and the product, Vicagrel, is isolated by extraction and purified by recrystallization or column chromatography.

Quantitative Data

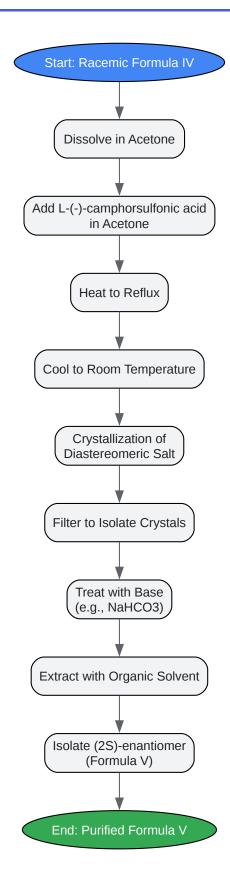
The following table summarizes the available quantitative data for the synthesis of **Vicagrel**. It is important to note that detailed, publicly available experimental data with precise yields for each step are limited.

Step	Reactant s	Reagents /Solvents	Condition s	Yield	Purity/ee	Referenc e
1	Racemic Formula II, Formula III	Base, Aprotic Solvent	-	~68%	-	CN103664 990A
2	Racemic Formula IV	L-(-)- camphorsu Ifonic acid, Acetone	Reflux, Crystallizati on	-	>99% ee (after optimizatio n)	CN103664 990A
3	Formula V	Acetic Anhydride/ Acetyl Chloride, Base	-	-	High	CN103664 990A

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral resolution step, which is a critical part of the synthesis.





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Experimental workflow for the chiral resolution of the racemic intermediate.



Conclusion

Vicagrel represents a significant advancement in antiplatelet therapy, offering a potentially more reliable and effective treatment option compared to clopidogrel. Its unique metabolic activation pathway, which bypasses the polymorphic CYP2C19 enzyme, is a key feature of its design. The synthesis of Vicagrel, while involving a multi-step process including a critical chiral resolution, is achievable through established organic chemistry methodologies. This guide provides a foundational understanding of the chemical properties and synthesis of Vicagrel, which can serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research and publication of detailed experimental procedures will undoubtedly contribute to the broader scientific community's ability to explore and innovate in this important therapeutic area.

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